Rimiducid

Descripción general

Descripción

AP-1903, también conocido como Rimiducid, es un compuesto químico utilizado principalmente como dimerizador de proteínas. Es un entrecruzador selectivo de mutantes homodímeros FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) compuesto por dos ligandos de alta afinidad. Este compuesto es conocido por su capacidad para inducir apoptosis en células que expresan proteínas de fusión específicas, convirtiéndolo en una herramienta valiosa en la investigación científica, particularmente en los campos de la biología celular y la inmunoterapia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: AP-1903 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de ligandos específicos para formar la estructura homodímera. La síntesis implica el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y etanol para disolver el compuesto y facilitar las reacciones .

Métodos de producción industrial: La producción industrial de AP-1903 implica la síntesis a gran escala utilizando reacciones químicas similares a las que se llevan a cabo en el laboratorio. El compuesto se purifica normalmente mediante cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones: AP-1903 principalmente experimenta reacciones de dimerización, donde entrecruza dominios FKBP. Esta dimerización es crucial para su función como dimerizador de proteínas .

Reactivos y condiciones comunes:

Reactivos: Dimetilsulfóxido (DMSO), etanol

Condiciones: El compuesto se disuelve a menudo en DMSO o etanol para preparar soluciones madre.

Principales productos formados: El principal producto formado a partir de las reacciones que involucran AP-1903 es el complejo proteico dimerizado, que puede inducir apoptosis en células que expresan las proteínas de fusión diana .

4. Aplicaciones en investigación científica

AP-1903 tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como inductor químico de dimerización de proteínas en varios ensayos bioquímicos.

Biología: Facilita el estudio de las interacciones proteína-proteína y las vías de señalización celular.

Medicina: Employed in the development of inducible caspase-9 suicide gene systems for targeted cell ablation in cancer therapy.

Industria: Utilizado en la producción de células genéticamente modificadas para fines de investigación y terapéuticos

Aplicaciones Científicas De Investigación

Key Applications

-

Management of Cytokine Release Syndrome (CRS)

- Rimiducid has been shown to effectively mitigate CRS by rapidly reducing the number of circulating CAR T-cells. In a clinical trial involving patients with B-lymphoblastic leukemia, administration of this compound led to a reduction of CAR T-cells by over 90% within 24 hours, significantly alleviating symptoms associated with CRS .

-

Control of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)

- A notable case study documented the use of this compound in a patient experiencing severe ICANS post-CAR T-cell infusion. The administration resulted in a rapid improvement in neurological symptoms and a substantial decrease in CAR T-cell levels, demonstrating its potential as an emergency intervention for neurotoxicity .

-

Enhancement of Antitumor Efficacy

- This compound not only serves as a safety switch but also enhances the therapeutic efficacy of CAR T-cells. Studies have indicated that when used alongside CAR T-cell therapies, this compound can improve cytokine secretion and overall antitumor responses, making it a dual-purpose agent in cancer treatment .

-

Facilitation of Controlled Costimulation

- Research has shown that this compound can induce costimulation in CAR T-cells, promoting their proliferation and survival while simultaneously allowing for controlled elimination when necessary. This regulatory mechanism could lead to improved outcomes in treating hematological malignancies and solid tumors .

Data Tables

Case Study 1: Management of ICANS

A 26-year-old female patient treated with CD19-targeted CAR T-cells experienced grade 3 ICANS. Following standard treatments, her condition did not improve. Administration of this compound at 0.4 mg/kg resulted in:

- Improvement from grade 3 to grade 1 ICANS within 12 hours.

- Reduction of circulating CAR T-cells from over 130,000 copies per microgram to approximately 21,800 copies within four hours .

Case Study 2: CRS Mitigation

In another trial involving patients with relapsed B-lymphoblastic leukemia:

Mecanismo De Acción

AP-1903 ejerce sus efectos al unirse a un dominio de unión a fármacos derivado de la proteína de unión a FK506 humana (FKBP). Esta unión da como resultado la dimerización y la subsiguiente activación de la caspasa-9, lo que lleva a la apoptosis. Este mecanismo está diseñado para funcionar como un "interruptor de seguridad" en la terapia con células T con receptor de antígeno quimérico (CAR) utilizada en cánceres hematológicos .

Compuestos similares:

AP20187: Otro dimerizador utilizado en aplicaciones similares pero con diferente selectividad y propiedades de unión.

AP21967: Un compuesto con capacidades de dimerización similares pero utilizado en diferentes contextos celulares.

Singularidad de AP-1903: AP-1903 es único debido a su alta selectividad para las proteínas de fusión FKBP F36V-Fas sobre el FKBP de tipo salvaje, mostrando una selectividad superior a 50 veces. Esto lo hace particularmente eficaz para inducir apoptosis en células modificadas genéticamente que expresan estas proteínas de fusión .

Comparación Con Compuestos Similares

AP20187: Another dimerizer used in similar applications but with different selectivity and binding properties.

AP21967: A compound with similar dimerization capabilities but used in different cellular contexts.

Uniqueness of AP-1903: AP-1903 is unique due to its high selectivity for FKBP F36V-Fas fusion proteins over wild-type FKBP, exhibiting over 50-fold selectivity. This makes it particularly effective in inducing apoptosis in engineered cells expressing these fusion proteins .

Actividad Biológica

Rimiducid, a small molecule homodimerizing agent, is primarily utilized in cellular immunotherapy to enhance the efficacy and safety of treatments for various cancers and blood disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical applications, case studies, and research findings.

This compound functions through chemically-inducible dimerization (CID) technology. It binds to modified proteins, particularly those derived from human FK506-binding protein, facilitating dimerization that activates downstream signaling pathways. This mechanism is critical for controlling immune cell activity in therapies such as CAR T-cell treatments.

- Caspase Activation : this compound activates the inducible caspase-9 (iC9) safety switch in CAR T-cells. Upon administration, this compound induces apoptosis in activated T-cells, effectively reducing their numbers and mitigating severe side effects associated with immunotherapy .

- Regulation of Cell Proliferation : this compound has been shown to stimulate the pyrimidine biosynthesis pathway and ribosome synthesis through various signaling cascades, enhancing T-cell proliferation and function while also providing a safety mechanism to control excessive immune responses .

Clinical Applications

This compound is currently under investigation for its potential to improve outcomes in CAR T-cell therapies. It is particularly noted for its ability to manage severe adverse effects associated with these treatments.

Case Studies

- Management of Neurotoxicity : In a notable case, a 26-year-old patient experienced immune effector cell-associated neurotoxicity syndrome (ICANS) after CAR T-cell therapy. Administration of this compound led to a rapid decrease in circulating modified T-cells by over 90% within 24 hours, significantly alleviating the patient's symptoms .

- Phase 1/2 Trials : In trials involving patients with relapsed B-lymphoblastic leukemia, this compound was administered to mitigate severe ICANS. Results indicated a substantial reduction in CAR T-cell populations and improvement in neurological symptoms within hours of treatment .

Research Findings

Recent studies have provided insights into the pharmacological effects of this compound:

- Dosing Strategies : Research suggests that varying doses of this compound can optimize therapeutic effects while minimizing side effects. Lower doses may effectively reduce toxicity without compromising antitumor efficacy, allowing for better management of CAR T-cell activity .

- In Vivo Studies : Experimental models have demonstrated that this compound can selectively ablate engineered T-cells while preserving non-modified cells, indicating its potential for targeted therapy applications .

Comparative Data Table

| Study/Trial | Patient Condition | This compound Dosage | Outcome |

|---|---|---|---|

| Case Study 1 | B-lymphoblastic leukemia | Administered as needed | >90% reduction in CAR T-cells; rapid symptom relief |

| Phase 1/2 Trial | Severe ICANS post-CAR T | Varies (titrated) | Significant improvement in ICANS symptoms; maintained antitumor response |

| In Vivo Study | NSG mice with CAR-T cells | 5 mg/kg | Selective ablation of iC9-modified T-cells; preservation of non-modified cells |

Propiedades

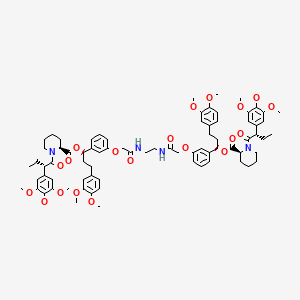

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H98N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173226 | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

195514-63-7 | |

| Record name | Rimiducid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMIDUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.